(4-Fluorophenyl)(5-(4-iodophenyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
Properties
Molecular Formula |
C15H12FIN4 |
|---|---|
Molecular Weight |
394.18 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-(4-iodophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12FIN4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21) |
InChI Key |
UCQOPDHCHMICHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)I |
Origin of Product |
United States |
Biological Activity
The compound (4-Fluorophenyl)(5-(4-iodophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates that the compound contains a fluorophenyl group and an iodophenyl group attached to a triazole ring, which is critical for its biological activity.
Triazole derivatives often act through various mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes involved in fungal sterol synthesis, leading to cell death.
- Interference with Nucleic Acid Synthesis : Some compounds can disrupt DNA or RNA synthesis by intercalating into nucleic acids.
- Modulation of Signaling Pathways : Certain derivatives have been shown to modulate pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including:
- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM were observed for related triazole compounds .
- Breast Cancer (MCF-7) : Some derivatives showed IC50 values ranging from 27.3 μM to 43.4 μM against T47D cell lines .
Antifungal and Antibacterial Activity
Triazoles are also recognized for their antifungal and antibacterial properties:
- Antifungal Activity : Compounds within this class have shown effectiveness against Candida species and other fungi due to their ability to inhibit ergosterol biosynthesis.
- Antibacterial Activity : Some derivatives have been reported to inhibit the growth of bacteria such as E. coli and Listeria monocytogenes at varying concentrations .
Study 1: Anticancer Evaluation
A study evaluated a series of triazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications on the phenyl rings significantly influenced cytotoxicity. The compound was found to enhance apoptosis in cancer cells by activating caspase pathways.
Study 2: Antifungal Screening
Another investigation focused on the antifungal properties of triazole derivatives. The compound exhibited notable activity against Candida albicans, with an MIC value suggesting effective inhibition at low concentrations.
Data Table
Scientific Research Applications
Chemical Properties and Reactivity
The presence of the triazole moiety is often linked with diverse pharmacological activities, including antifungal and antibacterial properties. The compound's chemical reactivity primarily involves nucleophilic substitution reactions due to its amine group, which can participate in various reactions such as:
- Electrophilic substitution on the triazole ring.
- Coordination with metal ions , enhancing its potential as a metal complexing agent.
Biological Activities
Research indicates that compounds similar to (4-Fluorophenyl)(5-(4-iodophenyl)-1H-1,2,4-triazol-3-yl)methanamine exhibit a range of biological activities:
- Antifungal Activity : The triazole ring is well-known for its antifungal properties, making this compound a candidate for further exploration in treating fungal infections.
- Antibacterial Properties : The combination of the triazole and amine functionalities may enhance binding affinity to bacterial targets, potentially leading to new antibacterial agents.
- Anticancer Potential : Some studies suggest that triazole derivatives can inhibit tumor growth by interfering with cellular processes.
Applications in Medicinal Chemistry
Given its structural characteristics and biological activity profile, this compound may find applications in several areas:
- Drug Development : The unique combination of properties may lead to the development of new pharmaceuticals targeting fungal infections or bacterial diseases.
- Biological Research : Its ability to interact with biological targets makes it useful for studying mechanisms of action in various biological systems.
- Material Science : The chemical stability and reactivity may lend itself to applications in creating novel materials or catalysts.
Case Studies
Several studies have documented the applications and efficacy of compounds related to This compound :
- A study published in MDPI Crystals demonstrated the synthesis and structural characterization of similar triazole compounds, highlighting their potential as bioactive agents .
- Another investigation focused on the interactions between amine-containing compounds and biological targets, providing insights into their binding mechanisms and potential therapeutic effects.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (−CH<sub>2</sub>NH<sub>2</sub>) participates in nucleophilic reactions, forming derivatives critical for pharmacological optimization:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to generate secondary amines or amides. For example, treatment with acetyl chloride yields the corresponding acetamide derivative.
-
Schiff Base Formation : Condenses with aldehydes/ketones to form imines, a step often utilized in drug design to enhance bioavailability.
Table 1: Representative Amine Reactions
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | Acetamide derivative | Base, RT |
| Alkylation | Methyl iodide | N-Methylated derivative | K<sub>2</sub>CO<sub>3</sub>, DMF |
| Condensation | Benzaldehyde | Schiff base | Ethanol, reflux |
Triazole Ring Reactions
The 1,2,4-triazole core undergoes electrophilic substitution and coordination chemistry:
-
Electrophilic Aromatic Substitution : Iodine and fluorine substituents direct incoming electrophiles to specific positions. Nitration or sulfonation may occur at the triazole’s C-5 position.
-
Metal Coordination : The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or therapeutic applications.
Mechanistic Insight :
The electron-withdrawing fluorine and iodine groups enhance the triazole’s electrophilicity, favoring reactions at the C-3 and C-5 positions .
Iodophenyl Group Reactivity
The 4-iodophenyl moiety enables cross-coupling reactions, a key strategy in medicinal chemistry:
-
Suzuki-Miyaura Coupling : Reacts with boronic acids under palladium catalysis to form biaryl systems. For example, coupling with 4-fluorophenylboronic acid yields a terphenyl analog .
-
Ullmann Coupling : Forms carbon-heteroatom bonds with amines or thiols in the presence of Cu catalysts.
Table 2: Cross-Coupling Reactions
| Reaction | Catalyst | Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | 4-Fluorophenylboronic acid | Biaryl derivative |
| Ullmann | CuI, 1,10-phenanthroline | Benzylamine | N-Arylated amine |
Mechanistic Pathways
-
Nucleophilic Substitution (Amine) : The amine attacks electrophilic carbons in alkylating agents, proceeding via an S<sub>N</sub>2 mechanism.
-
Electrophilic Aromatic Substitution (Triazole) : Directed by halogen substituents, with regioselectivity confirmed via computational modeling.
-
Cross-Coupling (Iodophenyl) : Oxidative addition of Pd(0) to the C−I bond initiates catalytic cycles .
Biological Activity Modulation
Reaction-derived analogs show enhanced:
-
Lipophilicity : Iodine and fluorine improve membrane permeability.
-
Target Affinity : Schiff base derivatives exhibit stronger binding to fungal CYP51 enzymes.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Reaction Design and Mechanistic Pathway
The CuAAC method, widely employed for 1,2,4-triazole synthesis, involves a [3+2] cycloaddition between an alkyne and an azide. For the target compound, the strategy requires:
-
4-Fluorophenylpropargylamine as the alkyne precursor.
-
4-Iodophenyl azide as the dipolarophile.
The reaction proceeds in dimethylformamide (DMF) with CuSO₄·5H₂O (0.24 mmol) and sodium ascorbate (0.75 mmol) at room temperature for 12–24 hours. Copper(I) intermediates facilitate regioselective triazole formation, favoring the 1,4-disubstituted product. Post-reaction, solvent evaporation and column chromatography (silica gel, ethyl acetate/hexane) yield the crude product, which is crystallized from methanol-dichloromethane (m.p. 138–139°C).
Key Data
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O (0.24 mmol) |
| Reducing Agent | Sodium ascorbate (0.75 mmol) |
| Solvent | DMF |
| Time | 12–24 hours |
| Yield | 85–90% |
InCl₃-Catalyzed Multicomponent Synthesis
Optimized Reaction Conditions
A one-pot, four-component reaction protocol using indium(III) chloride (InCl₃) as a Lewis acid catalyst enables efficient triazole formation. This method combines:
-
Ethyl acetoacetate (2.0 mmol)
-
Hydrazine hydrate (2.0 mmol)
-
Methyl benzoylformate (2.0 mmol)
-
Malononitrile (2.0 mmol)
Reaction optimization in 50% ethanol under ultrasound irradiation (40°C, 20 min) achieves 95% yield. Ultrasound enhances mass transfer and reduces reaction time compared to conventional heating.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | InCl₃ (20 mol%) |
| Solvent | 50% EtOH |
| Temperature | 40°C |
| Ultrasound Frequency | 25 kHz |
| Yield | 80–95% |
Mechanistic Insights
-
Intermediate Formation : InCl₃ activates the carbonyl group of ethyl acetoacetate, facilitating condensation with hydrazine to form pyrazolone.
-
Nucleophilic Attack : The pyrazolone intermediate reacts with in situ-generated cyanoacrylate from malononitrile and methyl benzoylformate.
-
Cyclization : Tautomerization and cyclization yield the triazole core, with subsequent functionalization introducing the 4-iodophenyl group via Suzuki-Miyaura coupling.
Late-Stage Iodination Strategies
Electrophilic Aromatic Substitution
Introducing the 4-iodophenyl group post-triazole formation ensures regiochemical control. A two-step protocol is employed:
Key Data
| Parameter | Value |
|---|---|
| Iodinating Agent | N-Iodosuccinimide (1.2 eq) |
| Solvent | Acetic Acid |
| Temperature | 60°C |
| Time | 6 hours |
| Yield | 75–80% |
Palladium-Catalyzed Cross-Coupling
For higher selectivity, a palladium-catalyzed coupling between a boronic ester intermediate and 4-iodobenzene is utilized:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 eq)
-
Solvent : Dioxane/H₂O (4:1)
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Hazard Code | Precautionary Phrase |
|---|---|
| P280 | Wear protective gloves/eye protection |
| P302 + P352 | IF ON SKIN: Wash with soap and water |
| P305 + P351 | IF IN EYES: Rinse cautiously with water |
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| CuAAC | 85–90% | 12–24 h | High | Moderate |
| InCl₃ Multicomponent | 80–95% | 20 min | Low | High |
| Late-Stage Iodination | 75–80% | 6–8 h | Medium | Low |
The InCl₃-mediated approach offers superior efficiency and scalability, while CuAAC provides better regioselectivity for complex derivatives.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (4-fluorophenyl)(5-(4-iodophenyl)-1H-1,2,4-triazol-3-yl)methanamine to improve yield and purity?
- Methodological Answer : Utilize acidic media for cyclization reactions, as demonstrated in the synthesis of structurally analogous 1,2,4-triazol-3-ones . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. For final purification, recrystallization in ethanol or acetonitrile is recommended to achieve >95% purity, as noted in triazole-thione derivatives .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm substituent positions, as applied to triazole derivatives in .
- NMR spectroscopy : Use H and C NMR to verify the presence of the 4-fluorophenyl and 4-iodophenyl groups. Compare chemical shifts with analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine ).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic patterns, especially for iodine (I) detection.
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT or resazurin-based viability tests) in cancer cell lines such as HeLa, given the demonstrated activity of triazole-containing IRE1α inhibitors . Include positive controls like known kinase inhibitors (e.g., p38 MAPK inhibitors ) to contextualize potency (e.g., IC values).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups in this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halide replacements (e.g., bromo, chloro) at the 4-iodophenyl position and assess changes in bioactivity .
- Scaffold modification : Compare activity against triazole-thiones (e.g., 4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ) to evaluate the role of the methanamine group.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential interactions, referencing triazole-based kinase inhibitors .
Q. How can contradictory biological data (e.g., variable IC values across assays) be resolved?
- Methodological Answer :
- Purity validation : Reanalyze compound purity via HPLC and exclude degradation products, as impurities can skew results .
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, HeLa cells in showed consistent sensitivity under 24-hour treatment.
- Mechanistic follow-up : Use Western blotting or qRT-PCR to confirm target engagement (e.g., XBP1 splicing inhibition ).
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Kinase profiling : Screen against a panel of kinases (e.g., JAK/STAT, PI3K/AKT pathways ) using competitive binding assays.
- Transcriptomic analysis : Perform RNA sequencing on treated cells to identify differentially expressed genes, focusing on ER stress pathways .
- Protein crystallography : Co-crystallize the compound with suspected targets (e.g., IRE1α) to visualize binding modes .
Q. How can computational modeling enhance the understanding of this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses with targets like IRE1α, referencing the active site of benzenesulfonylguanidine inhibitors .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly for the iodophenyl group’s hydrophobic interactions.
- QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with cytotoxicity data .
Q. What are the best practices for evaluating the compound’s stability under experimental conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and varying pH (3–9) for 48 hours, then analyze via HPLC .
- Long-term storage : Store lyophilized powder at -20°C under argon to prevent iodophenyl group oxidation .
- In vitro metabolic stability : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes, as triazoles often exhibit moderate metabolic lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
